molecular formula C13H17N3O4 B2619025 [1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894022-44-7

[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2619025
CAS No.: 894022-44-7
M. Wt: 279.296
InChI Key: BSPCNVLBJCVZMB-UHFFFAOYSA-N
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Description

[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative featuring a pyrrolidinone core substituted with a 3,4-dimethoxyphenyl group. Its molecular formula is C₁₃H₁₇N₃O₄ (calculated based on structural analogs in –7), and it contains key functional groups:

  • A 5-oxopyrrolidin-3-yl moiety, which contributes to conformational rigidity.
  • A 3,4-dimethoxyphenyl substituent, providing electron-donating methoxy groups that influence solubility and receptor interactions.
  • A urea linkage (-NH-C(=O)-NH-), a common pharmacophore in medicinal chemistry for hydrogen bonding .

Properties

IUPAC Name

[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-19-10-4-3-9(6-11(10)20-2)16-7-8(5-12(16)17)15-13(14)18/h3-4,6,8H,5,7H2,1-2H3,(H3,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPCNVLBJCVZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves the reaction of 3,4-dimethoxyaniline with an appropriate isocyanate or carbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is monitored using in-line analytical techniques to ensure consistent product quality. The final product is typically purified by recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced at the carbonyl group of the pyrrolidinone ring to form the corresponding alcohol.

    Substitution: The aromatic ring of the dimethoxyphenyl group can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry: [1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be further explored for their chemical properties.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is explored for its potential use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares [1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea with structurally similar urea derivatives:

Compound Name Substituents Molecular Weight Key Features Reference
This compound (Target) 3,4-dimethoxyphenyl, urea linkage ~295.3* Baseline structure; moderate lipophilicity due to methoxy groups
3-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(3,4-dimethoxyphenyl)ethyl]urea Additional 2-(3,4-dimethoxyphenyl)ethyl chain 443.49 Increased molecular weight; enhanced π-π stacking potential
BF13928 2-(methylsulfanyl)phenyl substituent 401.48 Sulfur-containing group; potential metabolic instability
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea 4-ethoxyphenyl and 4-methoxyphenyl groups ~353.4* Ethoxy group increases steric bulk; reduced solubility in polar solvents
3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-(3,4-dimethoxyphenyl)urea Benzodioxole ring substituent ~440.4* Enhanced electron-rich aromatic system; potential for improved binding

*Calculated based on molecular formulas.

Key Observations:

Substituent Effects on Lipophilicity: The 3,4-dimethoxyphenyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. The ethyl chain in ’s compound significantly increases molecular weight, which may reduce bioavailability due to higher polar surface area .

Steric and Electronic Effects :

  • The 4-ethoxyphenyl group in ’s compound introduces steric hindrance compared to methoxy, possibly reducing enzymatic degradation but lowering solubility .

Biological Activity

The compound [1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidinone core linked to a dimethoxyphenyl group and a urea moiety. Its molecular formula is C18H20N4O3C_{18}H_{20}N_4O_3 with a molecular weight of approximately 356.4 g/mol. The structural uniqueness contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound's ability to bind to these targets may inhibit their activity or modulate their function, leading to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antibacterial Activity : Preliminary studies suggest moderate to strong antibacterial effects against various bacterial strains.
  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of enzymes such as acetylcholinesterase and urease, showing promising results in vitro.
  • Anticancer Potential : It has been explored for its therapeutic potential in cancer treatment, particularly due to its ability to inhibit tubulin polymerization.

1. Antibacterial Activity

In a study evaluating the antibacterial properties of similar compounds, several derivatives showed significant activity against Salmonella typhi and Bacillus subtilis. The most active compounds had IC50 values ranging from 1.13 µM to 6.28 µM, indicating that modifications in the structural moieties can enhance antibacterial efficacy .

2. Enzyme Inhibition Studies

Research focused on enzyme inhibition revealed that compounds similar to this compound demonstrated strong inhibitory effects on urease. For example, some derivatives exhibited IC50 values as low as 2.14 µM compared to thiourea (IC50 = 21.25 µM), suggesting a potential for developing new urease inhibitors .

3. Anticancer Activity

Investigations into the anticancer properties highlighted that certain derivatives effectively inhibited cell proliferation in various cancer cell lines. These studies utilized both in vitro assays and molecular docking simulations to elucidate the interaction between the compound and its biological targets .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSalmonella typhi1.13 - 6.28
Bacillus subtilisModerate
Enzyme InhibitionUrease2.14
AcetylcholinesteraseStrong
Anticancer ActivityVarious cancer cell linesVaries

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